molecular formula C9H8FN3S B2796366 4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline CAS No. 1157062-32-2

4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B2796366
CAS No.: 1157062-32-2
M. Wt: 209.24
InChI Key: WXLQVJPIVVQJMI-UHFFFAOYSA-N
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Description

4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and an aniline group, making it a unique and potentially valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The thiadiazole ring is known to interact with various biological molecules, leading to its antimicrobial and antifungal effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the combination of the fluorine atom and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-N-(thiadiazol-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLQVJPIVVQJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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